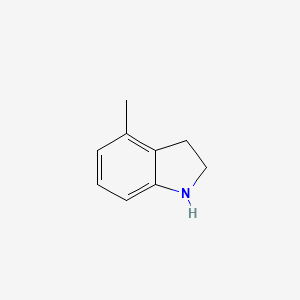

4-Methylindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-4,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRIUSPUGCAPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977698 | |

| Record name | 4-Methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62108-16-1 | |

| Record name | 4-Methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylindoline

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, a comprehensive understanding of the physicochemical properties of a molecule is paramount. These properties govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed exploration of the core physicochemical characteristics of 4-Methylindoline, a substituted indoline of interest in medicinal chemistry.

Due to the limited availability of published experimental data for this compound, this document adopts a dual approach. Firstly, it presents the known and predicted properties of the molecule, providing a foundational dataset. Secondly, and more critically, it offers detailed, field-proven experimental protocols for the determination of these properties. This serves as a practical handbook for researchers, enabling them to generate robust and reliable data in their own laboratories. The narrative emphasizes the rationale behind experimental choices, fostering a deeper understanding of the scientific principles at play.

Molecular Identity and Structure

This compound, also known as 4-methyl-2,3-dihydro-1H-indole, is a heterocyclic aromatic compound. Its structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group substituted at the 4-position of the benzene ring. The indoline core is a saturated version of the indole ring system.

Molecular Formula: C₉H₁₁N[1][2]

Molecular Weight: 133.19 g/mol [1][2]

Chemical Structure:

References

A Prospective Crystallographic Analysis of 4-Methylindoline: A Technical Guide for Drug Discovery Professionals

Preamble: The Unresolved Structure of a Key Pharmacophore

The indoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] Its unique three-dimensional, non-planar structure offers distinct advantages in drug design, influencing properties like solubility and protein binding interactions. The introduction of a methyl group, as in 4-methylindoline, can further modulate a molecule's lipophilicity, metabolic stability, and target affinity, making it a valuable building block in drug discovery.[2][3]

Despite its significance, a definitive single-crystal X-ray structure of this compound has not been reported in the public domain, including the Cambridge Structural Database (CSD), the world's leading repository for small-molecule crystal structures.[4][5] This technical guide, therefore, presents a prospective and comprehensive methodology for the determination and analysis of the this compound crystal structure. It is designed to serve as a robust framework for researchers and drug development professionals seeking to elucidate the solid-state conformation and intermolecular interactions of this important molecule.

Part 1: Synthesis and Crystallization of this compound

A successful crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of 4-methylindole. A common and effective method involves the use of a reducing agent such as sodium cyanoborohydride in an acidic medium.

Experimental Protocol:

-

To a solution of 4-methylindole (1.0 eq) in glacial acetic acid, add sodium cyanoborohydride (3.0 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Basify the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Single Crystal Growth

The growth of single crystals is often the most challenging step. For a liquid at room temperature like this compound, co-crystallization or the formation of a salt, such as this compound hydrochloride, can facilitate crystallization.[6] Alternatively, slow evaporation from a suitable solvent at low temperatures is a primary technique to explore.

Experimental Protocol: Slow Evaporation

-

Dissolve a small amount of purified this compound in a selection of solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) in separate vials.

-

Loosely cap the vials to allow for slow evaporation of the solvent.

-

Place the vials in a vibration-free environment at a controlled temperature (e.g., 4 °C).

-

Monitor the vials daily for the formation of single crystals.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Processing

Experimental Protocol:

-

A suitable single crystal of this compound will be selected and mounted on a goniometer head.

-

X-ray diffraction data will be collected at a low temperature (typically 100 K) to minimize thermal vibrations, using a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.

-

A complete sphere of diffraction data will be collected by rotating the crystal through a series of frames.

-

The collected diffraction images will be processed using appropriate software (e.g., CrysAlisPro) to integrate the reflection intensities and perform corrections for absorption.

Structure Solution and Refinement

The processed diffraction data will be used to solve and refine the crystal structure.

Experimental Protocol:

-

The crystal system and space group will be determined from the diffraction data.

-

The structure will be solved using direct methods or dual-space algorithms.

-

The initial structural model will be refined by full-matrix least-squares on F².

-

All non-hydrogen atoms will be refined anisotropically.

-

Hydrogen atoms will be located in the difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.

The following diagram illustrates the comprehensive workflow for the crystallographic analysis of this compound.

Part 3: Hypothetical Crystallographic Data and Structural Insights

While the actual data is yet to be determined, we can anticipate the key parameters and potential structural features based on the analysis of related indole derivatives.[7][8][9]

Expected Crystallographic Data

The following table summarizes the anticipated crystallographic data for this compound.

| Parameter | Expected Value |

| Chemical Formula | C₉H₁₁N |

| Formula Weight | 133.19 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for similar molecules) |

| a (Å) | 5-10 |

| b (Å) | 10-15 |

| c (Å) | 10-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 800-1200 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.1-1.3 |

| R-factor (%) | < 5 |

Analysis of Potential Intermolecular Interactions

The crystal packing of this compound will likely be governed by a combination of weak intermolecular interactions. Based on studies of similar indole analogues, the following interactions are anticipated:[7][10]

-

N-H···π Interactions: The N-H group of the indoline ring can act as a hydrogen bond donor to the π-system of an adjacent molecule.

-

π-π Stacking: The aromatic rings of neighboring molecules may engage in offset or face-to-face π-π stacking interactions.

-

C-H···π Interactions: The methyl group and other C-H bonds can also participate in weak hydrogen bonds with the π-system of adjacent molecules.

The elucidation of these interactions is critical for understanding the solid-state properties of this compound and for the rational design of crystalline forms of drug candidates.

Part 4: Implications for Drug Development

The determination of the this compound crystal structure would provide invaluable insights for drug development professionals.

-

Structure-Activity Relationship (SAR) Studies: A precise 3D structure allows for more accurate computational modeling and a deeper understanding of how the molecule interacts with its biological target.[11]

-

Polymorph Screening: The crystal structure provides the basis for identifying and characterizing different polymorphic forms, which can have significant implications for a drug's stability, solubility, and bioavailability.

-

Fragment-Based Drug Design: this compound can be used as a starting fragment in drug discovery campaigns. Its known crystal structure would facilitate the rational design of larger, more potent molecules.

-

Intellectual Property: A novel crystal structure and its polymorphs can be a key component of a company's intellectual property portfolio.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this technical guide provides a comprehensive and scientifically rigorous framework for its elucidation and analysis. The insights gained from such a study would be of significant value to the scientific community, particularly those involved in the design and development of novel therapeutics based on the privileged indoline scaffold.

References

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 4812-45-7; 62108-16-1 | Benchchem [benchchem.com]

- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. arctomsci.com [arctomsci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methylindoline

Introduction

In the landscape of pharmaceutical research and drug development, heterocyclic scaffolds are of paramount importance. Among these, the indoline framework is a privileged structure, forming the core of numerous biologically active compounds. 4-Methylindoline (CAS 62108-16-1), a derivative of indoline, serves as a critical building block in organic synthesis.[1][2] Its structural integrity and purity are prerequisites for the successful development of novel therapeutics. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. The methodologies and interpretations presented herein are grounded in established principles and are designed to be self-validating for researchers and scientists in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expertise & Experience: The Rationale Behind Experimental Choices

The choice of a deuterated solvent is the first critical step in NMR sample preparation. For indoline derivatives, deuterated chloroform (CDCl₃) is often the solvent of choice due to its excellent solubilizing power for moderately polar compounds and its relatively clean spectral window. However, the N-H proton signal can be broad and its chemical shift variable due to hydrogen bonding and exchange. For definitive observation of the N-H proton, a hydrogen-bond-accepting solvent like DMSO-d₆ can be advantageous. For the purposes of this guide, we will focus on CDCl₃ as the primary solvent, as it is most common for routine characterization.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Filter the solution through a pipette with a small cotton plug into a 5 mm NMR tube.

-

Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[3]

Data Interpretation and Analysis

The structure of this compound presents a distinct set of signals that are highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-N (N-H) | ~3.6 (variable) | Broad Singlet | - | 1H |

| H-7 | ~6.95 | Doublet | ~7.6 | 1H |

| H-6 | ~6.85 | Triplet | ~7.6 | 1H |

| H-5 | ~6.60 | Doublet | ~7.6 | 1H |

| H-2 (-CH₂-) | ~3.50 | Triplet | ~8.4 | 2H |

| H-3 (-CH₂-) | ~3.00 | Triplet | ~8.4 | 2H |

| H-Me (-CH₃) | ~2.25 | Singlet | - | 3H |

Note: Data is predicted based on the known spectrum of indoline and standard substituent effects. Actual values may vary slightly.[4]

-

Aromatic Region (δ 6.5-7.0 ppm): The three protons on the benzene ring (H-5, H-6, H-7) will appear as a set of coupled multiplets. H-6, being adjacent to two other protons, is expected to be a triplet, while H-5 and H-7 will be doublets.

-

Aliphatic Region (δ 2.0-4.0 ppm): The two methylene groups of the pyrroline ring (C2 and C3) are adjacent, resulting in two triplets. The C2 protons, being closer to the nitrogen atom, are expected to be slightly downfield compared to the C3 protons. The methyl group protons appear as a sharp singlet as they have no adjacent protons to couple with.

-

N-H Proton: The secondary amine proton typically appears as a broad singlet. Its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Label | Chemical Shift (δ, ppm) |

| C-7a | ~150 |

| C-3a | ~130 |

| C-4 | ~128 |

| C-6 | ~125 |

| C-7 | ~120 |

| C-5 | ~110 |

| C-2 | ~47 |

| C-3 | ~30 |

| C-Me | ~18 |

Note: Data is predicted based on the known spectrum of indoline and standard substituent effects.[5]

-

Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons, with quaternary carbons (C-3a, C-4, C-7a) having different intensities than protonated carbons.

-

Aliphatic Carbons: The two methylene carbons (C-2, C-3) and the methyl carbon (C-Me) will appear in the upfield region of the spectrum.

Caption: Correlation of ¹H and ¹³C NMR signals with the molecular structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Expertise & Experience: The Rationale Behind Experimental Choices

For a liquid sample like this compound, the simplest method is to acquire the spectrum as a thin film between two salt (NaCl or KBr) plates.[2] This avoids the use of solvents which have their own IR absorptions that could obscure important regions of the spectrum. If the sample were a solid, the KBr pellet method would be standard. This involves grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. The key is to ensure the KBr is anhydrous to avoid a broad O-H absorption band around 3400 cm⁻¹, which could interfere with the N-H signal.[6]

Experimental Protocol: FT-IR (Thin Film)

-

Preparation: Ensure the NaCl or KBr salt plates are clean and dry.

-

Application: Place a single drop of liquid this compound onto one salt plate.

-

Assembly: Place the second salt plate on top and gently press to create a thin, uniform film.

-

Acquisition: Place the assembled plates in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be run first for automatic subtraction.

Data Interpretation and Analysis

The IR spectrum of this compound will display several characteristic absorption bands that confirm its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3350-3310 | N-H Stretch | Secondary Amine | Medium, Sharp |

| ~3100-3000 | C-H Stretch | Aromatic | Medium |

| ~2960-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |

| ~1610, ~1500, ~1460 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1335-1250 | C-N Stretch | Aromatic Amine | Strong |

Note: Data is based on typical values for substituted indolines and secondary aromatic amines.[6][7][8]

-

N-H Stretch: A single, relatively sharp peak around 3330 cm⁻¹ is a hallmark of a secondary amine (R₂NH).[7] This distinguishes it from primary amines, which show two peaks, and tertiary amines, which show none.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while the strong absorptions just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the methylene and methyl groups.[8]

-

Aromatic C=C Stretches: A series of bands in the 1610-1460 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

-

C-N Stretch: A strong band in the 1335-1250 cm⁻¹ region is characteristic of the stretching vibration of the C-N bond in an aromatic amine.[7]

Caption: Standard workflow for FT-IR analysis of a liquid sample like this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

Expertise & Experience: The Rationale Behind Experimental Choices

Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules.[9] This process imparts significant energy, leading to extensive and reproducible fragmentation.[10] This fragmentation acts as a molecular fingerprint, which is highly valuable for structural elucidation and for matching against spectral libraries. While "soft" ionization techniques might be preferred if only the molecular ion is desired, the detailed fragmentation from EI provides a deeper level of structural confirmation for a small molecule like this compound. EI is commonly coupled with Gas Chromatography (GC) for the analysis of volatile compounds.

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The GC will separate the analyte from the solvent and any impurities.

-

Ionization: As this compound elutes from the GC column, it enters the ion source where it is bombarded with 70 eV electrons.

-

Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Analysis

The mass spectrum provides the molecular weight and a fragmentation pattern that can be pieced together to confirm the structure. The molecular formula of this compound is C₉H₁₁N, giving it a monoisotopic mass of 133.09 g/mol .[1]

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 133 | [M]⁺ | [C₉H₁₁N]⁺ | Molecular Ion |

| 132 | [M-H]⁺ | [C₉H₁₀N]⁺ | Loss of a hydrogen radical, often from the α-carbon to the nitrogen |

| 118 | [M-CH₃]⁺ | [C₈H₈N]⁺ | Loss of the methyl group radical from the aromatic ring |

| 104 | [M-C₂H₅]⁺ | [C₇H₆N]⁺ | Cleavage of the pyrroline ring |

Note: Fragmentation is predicted based on established principles for alkyl-substituted indolines.[10][11]

-

Molecular Ion (M⁺): A peak at m/z 133 corresponds to the intact molecule with one electron removed. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.[11]

-

[M-1]⁺ Peak: A significant peak at m/z 132 is highly characteristic of indolines and similar compounds. This results from the loss of a hydrogen atom from the carbon adjacent to the nitrogen (C2), leading to a stable, conjugated ion.

-

[M-15]⁺ Peak: A peak at m/z 118 would indicate the loss of a methyl radical (•CH₃), a common fragmentation for methylated aromatic compounds.

-

Other Fragments: Further fragmentation of the pyrroline ring can lead to other characteristic ions, such as the peak at m/z 104 .

Caption: Primary fragmentation pathways for this compound under Electron Ionization (EI).

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provides a definitive map of the carbon-hydrogen framework. FT-IR spectroscopy rapidly confirms the presence of key functional groups, specifically the secondary aromatic amine moiety. Finally, EI mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that corroborate the overall structure. Together, these self-validating methods provide a comprehensive and trustworthy spectroscopic profile, ensuring the identity and integrity of this vital chemical building block for researchers in synthetic and medicinal chemistry.

References

- 1. This compound | CAS 62108-16-1 [matrix-fine-chemicals.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. wikieducator.org [wikieducator.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

The Emerging Therapeutic Potential of 4-Methylindoline Analogues: A Technical Guide for Drug Discovery and Development

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the various substituted indolines, analogues of 4-methylindoline are emerging as a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential mechanisms of action of this compound analogues. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics. This guide will delve into the rationale behind experimental designs and provide detailed protocols for assessing the anticancer, antimicrobial, and neuroprotective activities of these compounds, alongside their potential as enzyme inhibitors.

Introduction: The Significance of the this compound Scaffold

The indoline nucleus, a saturated derivative of indole, offers a unique three-dimensional structure that allows for diverse interactions with biological targets.[1] The introduction of a methyl group at the 4-position of the indoline ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity. These modifications can, in turn, modulate the compound's pharmacokinetic and pharmacodynamic profiles, potentially leading to enhanced biological activity and selectivity.

The rationale for focusing on this compound analogues stems from the broader understanding of structure-activity relationships (SAR) within the indoline class of compounds. Substitution on the benzene ring of the indoline nucleus is a well-established strategy for fine-tuning biological activity.[2] The 4-position, in particular, offers a vector for substitution that can project into specific binding pockets of target proteins, potentially leading to novel mechanisms of action or improved potency.

Synthesis of this compound Analogues

The synthesis of a diverse library of this compound analogues is a critical first step in exploring their biological potential. A general and versatile synthetic approach is essential for generating a range of derivatives with varied substituents.

General Synthetic Workflow

A common strategy for the synthesis of substituted indolines involves the reduction of the corresponding indole precursors. For this compound analogues, the synthesis can be conceptualized in the following workflow:

Caption: General synthetic workflow for this compound analogues.

Detailed Experimental Protocol: Synthesis of a Hypothetical this compound Analogue

This protocol describes the synthesis of a hypothetical analogue, N-benzyl-3-(4-chlorobenzoyl)-4-methylindoline, to illustrate the practical steps involved.

Step 1: N-Protection of 4-Methylindole

-

To a solution of 4-methylindole (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain N-Boc-4-methylindole.

Step 2: Friedel-Crafts Acylation at C3

-

To a solution of N-Boc-4-methylindole (1.0 eq) and 4-chlorobenzoyl chloride (1.2 eq) in anhydrous DCM at 0 °C, add aluminum chloride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Quench the reaction by slowly adding ice-cold water.

-

Extract the product with DCM, wash with saturated NaHCO3 solution and brine, dry over Na2SO4, and purify by column chromatography to yield N-Boc-3-(4-chlorobenzoyl)-4-methylindole.

Step 3: Reduction of the Indole Ring

-

To a solution of the product from Step 2 (1.0 eq) in acetic acid, add sodium cyanoborohydride (NaBH3CN) (3.0 eq) in portions.

-

Stir the reaction at room temperature for 12 hours.

-

Neutralize the reaction mixture with saturated NaHCO3 solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na2SO4, and concentrate to obtain N-Boc-3-(4-chlorobenzoyl)-4-methylindoline.

Step 4: N-Deprotection

-

Dissolve the Boc-protected indoline (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1).

-

Stir at room temperature for 2 hours.

-

Remove the solvent and TFA under reduced pressure to yield 3-(4-chlorobenzoyl)-4-methylindoline.

Step 5: N-Benzylation

-

To a solution of the deprotected indoline (1.0 eq) and benzyl bromide (1.1 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 60 °C for 8 hours.

-

Filter the solid and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain the final compound, N-benzyl-3-(4-chlorobenzoyl)-4-methylindoline.

Potential Biological Activities and Evaluation Protocols

While specific biological data for a wide range of this compound analogues is still emerging, the broader indoline class has demonstrated significant potential in several therapeutic areas. This section outlines key biological activities and provides detailed protocols for their evaluation.

Anticancer Activity

The indolin-2-one core is a well-established privileged structure in the design of anticancer agents, particularly kinase inhibitors.[3] Analogues of this compound could exhibit cytotoxic effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, or induction of apoptosis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard initial screening tool for anticancer compounds.[4]

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound analogues (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The following table presents hypothetical IC50 values for a series of this compound analogues against different cancer cell lines to illustrate how data can be structured.

| Compound ID | R1 Substituent | R2 Substituent | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) |

| 4MIA-1 | H | H | >100 | >100 | >100 |

| 4MIA-2 | Benzyl | 4-Chlorobenzoyl | 5.2 | 8.1 | 12.5 |

| 4MIA-3 | Ethyl | 4-Methoxybenzoyl | 15.8 | 22.4 | 35.1 |

| 4MIA-4 | Benzyl | 3,4-Dichlorobenzoyl | 2.1 | 3.5 | 6.8 |

Antimicrobial Activity

Indole derivatives have been reported to possess promising antimicrobial activity against a range of pathogens.[5] The this compound scaffold could serve as a basis for the development of novel antibacterial and antifungal agents.

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a density of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare serial twofold dilutions of the this compound analogues in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Compound ID | R1 Substituent | R2 Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 4MIA-5 | H | 4-Nitrobenzoyl | 16 | 64 | 32 |

| 4MIA-6 | Benzyl | 4-Fluorobenzoyl | 8 | 32 | 16 |

| 4MIA-7 | Butyl | Thiophene-2-carbonyl | 4 | 16 | 8 |

Neuroprotective Activity

Indole derivatives have shown significant neuroprotective effects in various models of neurodegenerative diseases.[9][10][11] The antioxidant and anti-inflammatory properties of these compounds are often implicated in their neuroprotective mechanisms. This compound analogues could offer protection against neuronal damage induced by oxidative stress or excitotoxicity.

The human neuroblastoma cell line SH-SY5Y is a widely used model to study neurotoxicity and neuroprotection.[12]

Protocol:

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium and differentiate them into a neuronal phenotype using retinoic acid.

-

Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the this compound analogues for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H2O2) at a concentration that induces approximately 50% cell death (e.g., 100-200 µM) for 24 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 3.1.1.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the H2O2-treated control.

Caption: Potential Nrf2-mediated neuroprotective pathway of this compound analogues.

Enzyme Inhibition

Many biologically active compounds exert their effects by inhibiting specific enzymes. The this compound scaffold can be decorated with various functional groups to target the active sites of different enzymes, such as kinases, proteases, or oxidoreductases.

This protocol provides a general framework for assessing enzyme inhibition using a spectrophotometric or fluorometric assay.[13][14][15][16][17]

Protocol:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and this compound analogues in an appropriate buffer.

-

Assay Setup: In a 96-well plate, add the buffer, enzyme, and varying concentrations of the inhibitor (or vehicle control).

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Kinetic Measurement: Measure the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration. Calculate the IC50 value.

| Compound ID | Target Enzyme | IC50 (µM) |

| 4MIA-8 | Kinase X | 0.5 |

| 4MIA-9 | Protease Y | 2.1 |

| 4MIA-10 | Oxidoreductase Z | 10.5 |

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound analogues is yet to be established, some general trends can be extrapolated from the broader indoline literature.

-

N1-Substitution: The nature of the substituent on the indoline nitrogen is often crucial for activity. Bulky aromatic groups can enhance binding to hydrophobic pockets of target proteins.

-

C3-Substitution: The substituent at the C3 position can significantly influence the biological profile. Electron-withdrawing or -donating groups on an aromatic ring at this position can modulate potency.

-

Benzene Ring Substitution: The 4-methyl group itself is a key feature. Further substitution on the benzene ring could lead to enhanced activity or selectivity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. This technical guide has provided a framework for the synthesis and evaluation of this compound analogues, highlighting their potential in anticancer, antimicrobial, and neuroprotective applications, as well as enzyme inhibition.

Future research should focus on:

-

Library Synthesis: The synthesis of a larger and more diverse library of this compound analogues to establish a robust SAR.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.

-

In Vivo Evaluation: Testing the efficacy of lead compounds in relevant animal models of disease.

-

Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of promising analogues.

The exploration of this compound analogues is a fertile ground for drug discovery, and the methodologies outlined in this guide provide a solid foundation for researchers to unlock the full therapeutic potential of this exciting class of compounds.

References

- 1. This compound | 4812-45-7; 62108-16-1 | Benchchem [benchchem.com]

- 2. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. integra-biosciences.com [integra-biosciences.com]

- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 8. apec.org [apec.org]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators [mdpi.com]

- 11. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 13. portlandpress.com [portlandpress.com]

- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

- 16. researchgate.net [researchgate.net]

- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4-Methylindoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 4-methylindoline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. In the absence of extensive empirical solubility data in publicly available literature, this document leverages established theoretical frameworks, principally the Hansen Solubility Parameters (HSP), to predict and rationalize its behavior across a spectrum of common organic solvents. Furthermore, it equips researchers with a robust, self-validating experimental protocol for the precise determination of its solubility, ensuring both theoretical understanding and practical applicability in a laboratory setting.

Introduction: The Significance of this compound and Its Solubility Profile

This compound, a derivative of indoline, possesses a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at the 4-position.[1] This structural motif is a cornerstone in the design of numerous pharmacologically active molecules and functional materials. The solubility of this compound in organic solvents is a critical parameter that governs its utility in various applications, including:

-

Reaction Media Selection: Ensuring that this compound is sufficiently soluble in a chosen solvent is paramount for achieving optimal reaction kinetics and product yields in synthetic chemistry.

-

Purification Processes: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound in various solvents at different temperatures.

-

Formulation Development: In the pharmaceutical industry, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is fundamental for developing stable and bioavailable drug formulations.

-

Materials Science: The processability of polymers and other materials incorporating indoline-based moieties is directly influenced by their solubility in appropriate solvents.

Given the pivotal role of solubility, this guide aims to provide a predictive framework and a practical experimental methodology to empower researchers in their work with this compound.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in solubility, which can be quantified using the Hansen Solubility Parameters (HSP).[2] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bond formation.

Every solvent and solute can be characterized by its unique set of three HSP values (δd, δp, δh). The similarity between a solute and a solvent is quantified by the Hansen Solubility Parameter distance (Ra), calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [3]

A smaller Ra value signifies a greater affinity between the solute and the solvent, and therefore, a higher predicted solubility.

Estimated Hansen Solubility Parameters for this compound

Considering the structural differences between indole and this compound (the addition of a methyl group and the saturation of the C2-C3 bond in the pyrrole ring), we can infer the following adjustments:

-

The aliphatic nature of the saturated five-membered ring and the methyl group will slightly increase the dispersion forces (δd).

-

The saturation of the ring and the presence of the secondary amine will influence the polar and hydrogen bonding characteristics.

Based on these considerations and available group contribution methods, the estimated HSP values for this compound are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for this compound

| Compound | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) |

| This compound (Estimated) | 19.0 | 6.0 | 7.0 |

Predicted Solubility of this compound in Common Organic Solvents

Using the estimated HSP for this compound and the known HSP for a range of common organic solvents, we can calculate the Hansen Solubility Parameter distance (Ra) to predict the relative solubility. A lower Ra value suggests better solubility.

Table 2: Predicted Solubility of this compound in Various Organic Solvents based on Hansen Solubility Parameter Distance (Ra)

| Solvent | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) | Ra (MPa⁰·⁵) (Predicted) | Predicted Solubility |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 3.4 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 7.7 | Good |

| Toluene | 18.0 | 1.4 | 2.0 | 8.0 | Good |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.2 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 17.2 | Low to Moderate |

| Hexane | 14.9 | 0.0 | 0.0 | 11.9 | Low |

Note: The HSP values for the solvents are sourced from established databases.[4][5]

Based on these predictions, dichloromethane is expected to be an excellent solvent for this compound, followed by acetone and toluene. Alcohols like ethanol and methanol are predicted to have moderate to low solubility, while non-polar aliphatic solvents like hexane are predicted to be poor solvents.

Experimental Determination of this compound Solubility: A Step-by-Step Protocol

To validate the theoretical predictions and obtain precise quantitative solubility data, a robust experimental methodology is essential. The following protocol outlines the widely accepted "shake-flask" method, which is a reliable technique for determining the thermodynamic solubility of a compound.[6][7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Experimental workflow for the determination of this compound solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound. The exact amount is not critical, but there must be undissolved solute present at equilibrium.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached. A duration of 24 to 48 hours is typically recommended.[6] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed; equilibrium is reached when the concentration no longer changes over time.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for approximately 10-15 minutes.

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring that no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, dry vial. This step is crucial to remove any fine, suspended particles.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Concentration Analysis:

-

HPLC Method: Develop a suitable HPLC method for the quantification of this compound. This will typically involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with UV detection at an appropriate wavelength.

-

UV-Vis Spectrophotometry: If this compound has a distinct UV absorbance profile in the chosen solvent, a calibration curve can be prepared using standard solutions of known concentrations.

-

Analyze the prepared samples and determine the concentration of this compound in the saturated solution.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Causality and Self-Validation in Experimental Design

The described protocol incorporates several elements to ensure the trustworthiness and accuracy of the results:

-

Use of Excess Solute: This ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit.[6]

-

Controlled Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.

-

Equilibrium Confirmation: By taking samples at multiple time points, the attainment of equilibrium can be verified, preventing premature measurements that would underestimate the true solubility.

-

Filtration: The use of a 0.22 µm filter is a critical step to remove any undissolved microparticles that could lead to an overestimation of the solubility.

-

Calibration Curve: The use of a multi-point calibration curve in the analytical method ensures the accuracy of the concentration measurement.

Conclusion

While experimental data on the solubility of this compound in organic solvents is sparse, this guide provides a robust framework for both predicting and experimentally determining this crucial physicochemical property. The application of Hansen Solubility Parameters offers a valuable predictive tool for solvent screening, saving time and resources in the laboratory. The detailed shake-flask protocol provides a reliable and self-validating method for obtaining accurate quantitative solubility data. By combining theoretical prediction with rigorous experimental validation, researchers can confidently navigate the challenges of working with this compound and unlock its full potential in their scientific endeavors.

References

- 1. youtube.com [youtube.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameters [stenutz.eu]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

Foreword: Bridging Theory and Application in Modern Drug Discovery

An In-depth Technical Guide to Quantum Chemical Calculations for 4-Methylindoline

In the landscape of contemporary drug development, the indoline scaffold stands out as a "privileged structure," a recurring molecular framework found in a multitude of pharmacologically active agents.[1][2] Its unique three-dimensional conformation and electronic properties make it a versatile building block for targeting a wide array of biological systems.[2][3] this compound, a specific derivative, presents a compelling case for the power of computational chemistry. Understanding its fundamental quantum mechanical properties is not merely an academic exercise; it is a critical step in rationally designing more potent, selective, and safer therapeutics.

This guide is structured to provide researchers, medicinal chemists, and computational scientists with a comprehensive, field-proven framework for applying quantum chemical calculations to this compound. We move beyond a simple recitation of steps to delve into the causality behind methodological choices, ensuring that the described protocols are not only robust but also scientifically transparent. Our objective is to empower you to leverage these computational tools to predict molecular behavior, guide synthetic efforts, and ultimately accelerate the drug discovery pipeline.

The Rationale: Why Quantum Chemistry Matters for this compound

This compound (C₉H₁₁N) is a heterocyclic compound featuring a benzene ring fused to a five-membered nitrogen-containing ring.[4][5] This structure is a cornerstone in medicinal chemistry, forming the core of drugs targeting everything from cancer to inflammation.[1][2][6] The rationale for employing quantum chemical calculations rests on several key pillars:

-

Elucidating Structure-Activity Relationships (SAR): By calculating properties like electron distribution, molecular orbital energies, and electrostatic potential, we can build predictive models that correlate a molecule's structure with its biological activity.[3][7]

-

Predicting Reactivity: Quantum calculations allow us to identify the most reactive sites on the this compound scaffold. This knowledge is invaluable for synthetic chemists looking to perform targeted modifications to enhance potency or alter metabolic profiles.[8]

-

Interpreting Spectroscopic Data: Theoretical calculations of vibrational frequencies (IR, Raman) and NMR chemical shifts can aid in the interpretation of experimental data, providing a powerful tool for structural confirmation.[9][10][11]

-

Parameterizing Molecular Mechanics Models: The outputs of high-level quantum calculations can be used to develop accurate parameters for less computationally expensive methods like molecular docking and molecular dynamics simulations, which are essential for studying ligand-protein interactions.[3][6]

Theoretical Foundations: Selecting the Right Tools for the Job

The core of quantum chemistry is the Schrödinger equation, which, when solved for a molecule, yields its energy and wavefunction, from which all other properties can be derived. For a multi-electron system like this compound, exact solutions are impossible. Therefore, we rely on robust approximations.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

For molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[7][12] Instead of tackling the complex wavefunction, DFT calculates the total electronic energy from the electron density—a simpler, three-dimensional quantity.

A key choice in any DFT calculation is the exchange-correlation functional . This is the component that contains the approximations. For organic molecules, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-established and reliable choice, known for providing excellent geometric and electronic property predictions.[10][12][13]

Basis Sets: The Language of Molecular Orbitals

To perform the calculation, we must represent the atomic orbitals mathematically. This is done using a basis set . Each basis set is a collection of functions (typically Gaussian functions) centered on each atom.

-

Pople-style Basis Sets: These are commonly used and offer a tiered approach to accuracy. A good starting point for a molecule like this compound is the 6-31G(d,p) basis set.

-

6-31G: Describes the core electrons with 6 functions and valence electrons with two sets of functions (one with 3, one with 1).

-

(d,p): These are polarization functions . The 'd' on heavy (non-hydrogen) atoms and 'p' on hydrogen atoms allow the orbitals to change shape, which is crucial for accurately describing chemical bonds.

-

-

Advanced Basis Sets: For higher accuracy, especially for electronic properties, a larger basis set like 6-311++G(d,p) can be employed. The "++" indicates the addition of diffuse functions , which are important for describing weakly bound electrons and calculating properties like electron affinity.[8][13]

The choice is a trade-off: larger basis sets yield more accurate results but at a significantly higher computational cost. For most applications involving this compound, B3LYP/6-31G(d,p) is a robust and efficient combination for geometry optimization, with single-point energy calculations at a higher level of theory if needed.

Experimental Protocol: A Validated Computational Workflow

This section details a step-by-step methodology for performing a comprehensive quantum chemical analysis of this compound. This workflow is designed to be self-validating, ensuring the scientific integrity of the results.

Mandatory Visualization: Computational Workflow

Caption: A validated workflow for quantum chemical analysis.

Step 1: Input Structure Generation

-

Obtain Initial Coordinates: Download the 3D structure of this compound. A reliable source is the PubChem database (CID: 583703).[4] Alternatively, sketch the molecule in a builder like GaussView or Avogadro.

-

Pre-optimization (Optional but Recommended): Perform a quick molecular mechanics optimization (e.g., using a force field like MMFF94) to clean up the initial geometry. This provides the quantum mechanical calculation with a more reasonable starting point.

Step 2: Geometry Optimization

-

Causality: The goal is to find the molecular geometry with the lowest possible potential energy—its most stable conformation. All subsequent property calculations must be performed on this optimized structure to be physically meaningful.

-

Protocol:

-

Software: Use a standard quantum chemistry package like Gaussian, ORCA, or GAMESS.

-

Keyword Setup: Specify the method, basis set, and task. For example, in Gaussian, the route section would be: #p B3LYP/6-31G(d,p) Opt.

-

Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until the forces on them are negligible and the energy has converged to a minimum.

-

Step 3: Frequency Analysis (Self-Validation)

-

Causality: This step is non-negotiable for validating the optimized geometry. It calculates the vibrational modes of the molecule. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates the structure is a transition state, not a stable minimum.

-

Protocol:

-

Keyword Setup: Using the optimized geometry from the previous step, perform a frequency calculation. In Gaussian: #p B3LYP/6-31G(d,p) Freq.

-

Verification: Examine the output file. Confirm that there are zero imaginary frequencies. If one is found, it often corresponds to a low-energy rotation (e.g., of the methyl group) or ring pucker. The geometry should be slightly distorted along this mode and re-optimized.

-

Additional Output: This calculation also yields key thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[10]

-

Step 4: Calculation of Molecular Properties

Once the validated minimum energy structure is obtained, a single-point energy calculation can be performed (often with a larger basis set for improved accuracy, e.g., #p B3LYP/6-311++G(d,p)) to derive the following properties.

-

Frontier Molecular Orbitals (HOMO/LUMO):

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Energy Gap: This is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.[7][13]

-

-

Molecular Electrostatic Potential (MEP):

-

Causality: The MEP map visualizes the electrostatic potential on the molecule's surface. It provides a rich, intuitive guide to intermolecular interactions.[7]

-

Interpretation:

-

Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophiles and sites for hydrogen bond acceptance (e.g., near the nitrogen atom).

-

Blue/Green Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack (e.g., the acidic N-H proton).

-

-

-

Atomic Charges:

-

Causality: While not physical observables, calculated atomic charges (e.g., Mulliken or Natural Population Analysis - NPA) partition the molecule's electron density among its atoms.

-

Application: Provides a quantitative estimate of the charge distribution, helping to rationalize the MEP map and predict sites of interaction.[7]

-

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative results should be systematically tabulated.

Table 1: Computational Parameters

| Parameter | Selection | Rationale |

| Software | Gaussian 16 | Widely used and validated computational chemistry suite. |

| Method | Density Functional Theory (DFT) | Excellent balance of accuracy and cost for this system size.[12] |

| Functional | B3LYP | A robust hybrid functional proven for organic molecules.[7][13] |

| Basis Set | 6-31G(d,p) | Provides a reliable description of geometry and bonding. |

| Solvation Model | None (Gas Phase) | Establishes a baseline. For biological relevance, a solvent model (e.g., PCM) can be added. |

Table 2: Calculated Properties of this compound

| Property | Calculated Value (Hartrees) | Calculated Value (eV) | Significance |

| Energy of HOMO | (Value from calculation) | (Converted value) | Electron-donating ability; site of oxidation. |

| Energy of LUMO | (Value from calculation) | (Converted value) | Electron-accepting ability; site of reduction. |

| HOMO-LUMO Gap | (Value from calculation) | (Converted value) | Indicator of chemical reactivity and stability.[13] |

| Dipole Moment | (Value from calculation) | - | Measures overall polarity, influencing solubility and interactions. |

(Note: Actual values would be populated from the calculation output.)

Mandatory Visualization: Key Property Relationships

Caption: Interrelation of calculated electronic properties and reactivity.

Conclusion and Outlook

This guide has outlined a robust, scientifically-grounded protocol for the quantum chemical analysis of this compound. By following this workflow—from initial structure preparation and validated geometry optimization to the calculation of key electronic and molecular properties—researchers can gain profound insights into the behavior of this critical pharmacological scaffold. The data derived from these calculations, particularly the HOMO-LUMO gap, MEP maps, and atomic charges, provide a detailed roadmap for predicting reactivity and guiding the rational design of novel indoline-based therapeutics.[1][2] The fusion of high-level theoretical modeling with empirical drug discovery efforts represents a powerful paradigm, enabling us to design molecules with greater precision and purpose, thereby accelerating the journey from computational concept to clinical candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H11N | CID 583703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. Research Trends [researchtrends.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Methylindoline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Thermal Stability in the Pharmaceutical Lifecycle of 4-Methylindoline

This compound, a substituted indoline scaffold, represents a core structural motif in numerous pharmacologically active molecules. Its presence in drug candidates necessitates a thorough understanding of its intrinsic physicochemical properties, paramount among which is its thermal stability. The thermal behavior of an active pharmaceutical ingredient (API) like this compound is not merely an academic curiosity; it is a cornerstone of robust drug development. From synthesis and purification to formulation, packaging, and long-term storage, the compound is subjected to various thermal stresses. An uncharacterized thermal liability can lead to the generation of impurities and degradation products, potentially compromising the safety, efficacy, and shelf-life of the final drug product.

This guide provides a comprehensive framework for the systematic evaluation of the thermal stability and decomposition pathways of this compound. It is designed to be a practical resource, blending theoretical considerations with detailed, field-proven experimental protocols. The methodologies described herein are intended to provide a self-validating system for generating reliable and reproducible data, crucial for regulatory submissions and for building a comprehensive understanding of the molecule's behavior.

Theoretical Underpinnings: Anticipating the Decomposition Pathways of this compound

Before embarking on experimental analysis, it is instructive to consider the likely modes of thermal decomposition for this compound based on its molecular structure. The indoline nucleus consists of a benzene ring fused to a five-membered nitrogen-containing ring with a saturated 2-3 bond.[1] The thermal degradation of such nitrogen-rich heterocyclic compounds often proceeds through radical mechanisms, initiated by the homolytic cleavage of the weakest bonds in the molecule.[2][3]

For this compound, the potential initiation steps for thermal decomposition, particularly in an inert atmosphere, would likely involve the scission of C-N and C-C bonds within the five-membered ring, as these are generally of lower bond dissociation energy compared to the aromatic C-C and C-H bonds. The presence of the methyl group on the benzene ring may also influence the decomposition pathway, potentially through interactions with adjacent functional groups or by serving as a site for radical abstraction.

In an oxidizing atmosphere, the decomposition is expected to be more complex, involving oxidative processes alongside thermal fragmentation.[2][4] This can lead to the formation of a different suite of degradation products, including various nitrogen oxides.

A plausible, albeit simplified, initial decomposition pathway in an inert atmosphere is the homolytic cleavage of the C-N bonds in the heterocyclic ring. Subsequent radical-driven reactions could lead to the formation of a variety of volatile fragments. The identification of these fragments is key to confirming the decomposition mechanism.

Experimental Characterization: A Multi-faceted Approach to Thermal Analysis

A comprehensive assessment of thermal stability requires the application of multiple analytical techniques. The following sections detail the core methodologies for characterizing this compound.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Differential Scanning Calorimetry (DSC) is an indispensable tool for identifying thermal transitions such as melting, crystallization, and decomposition.[5][6] It measures the difference in heat flow between a sample and a reference as a function of temperature.[6]

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium, tin).[7]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, non-reactive DSC pan (e.g., aluminum). Crimp the pan with a lid. Prepare an empty, sealed pan to serve as the reference.

-

Experimental Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point but below the onset of decomposition (a preliminary range-finding run may be necessary).[8]

-

The experiment should be conducted under a continuous purge of an inert gas, such as nitrogen (50 mL/min), to prevent oxidative degradation.

-

-

Data Analysis:

-

The melting point (Tm) is determined as the onset or peak of the endothermic melting transition.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Any sharp, exothermic events following the melt are indicative of decomposition.

-

Causality Behind Experimental Choices:

-

A controlled heating rate of 10 °C/min is standard and provides a good balance between resolution and experimental time.[9]

-

The use of an inert atmosphere is crucial for isolating the intrinsic thermal stability of the molecule from its oxidative stability.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[10] It is the primary technique for determining the temperature at which a material begins to decompose and for quantifying the extent of mass loss.

-

Instrument Verification: Verify the TGA's temperature and mass accuracy using appropriate standards.

-

Sample Preparation: Place an accurately weighed sample (5-10 mg) of this compound into a TGA crucible (e.g., alumina or platinum).

-

Experimental Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Conduct separate experiments under both an inert atmosphere (nitrogen, 50-100 mL/min) and an oxidizing atmosphere (air or synthetic air, 50-100 mL/min).

-

-

Data Analysis:

-

The TGA curve plots mass percentage versus temperature.

-

The onset temperature of decomposition (Tonset) is determined from the initial point of significant mass loss.

-

The temperatures at which 5% and 10% mass loss occur (T5% and T10%) are often reported as indicators of thermal stability.[11]

-

The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to distinguish between different decomposition steps.

-

Causality Behind Experimental Choices:

-

Running the analysis in both inert and oxidizing atmospheres is critical for understanding the influence of oxygen on the decomposition process.[4] Materials often exhibit lower thermal stability in the presence of air.

-

A larger sample size compared to DSC is often used in TGA to ensure accurate mass loss detection.

Hyphenated Techniques (TGA-FTIR/MS): Identifying Evolved Gases

To elucidate the decomposition mechanism, it is essential to identify the volatile products released during thermal degradation. This is achieved by coupling the TGA instrument to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).[4][12]

-

System Setup: The outlet of the TGA furnace is connected to the gas cell of the FTIR spectrometer or the inlet of the MS via a heated transfer line.

-

TGA Program: The TGA is programmed as described in section 3.2, typically under an inert atmosphere to simplify the analysis of the primary decomposition products.

-

Spectroscopic Data Acquisition: FTIR or MS spectra are collected continuously throughout the TGA experiment.

-

Data Analysis:

-

The spectroscopic data is correlated with the mass loss events observed in the TGA curve.

-

For TGA-FTIR, the evolving gases are identified by their characteristic infrared absorption bands.

-

For TGA-MS, the fragments are identified by their mass-to-charge ratio (m/z).

-

Commonly observed fragments from the decomposition of nitrogen heterocycles include ammonia (NH₃), hydrogen cyanide (HCN), and isocyanic acid (HNCO), as well as carbon monoxide (CO) and carbon dioxide (CO₂).[4]

-

Causality Behind Experimental Choices:

-

A heated transfer line is crucial to prevent condensation of the evolved gases before they reach the detector.

-

Conducting the initial hyphenated analysis in an inert atmosphere simplifies the resulting spectra, as it eliminates combustion products and allows for the identification of the initial thermal fragments.

Data Synthesis and Visualization

The data from DSC, TGA, and hyphenated techniques should be synthesized to provide a holistic view of the thermal stability of this compound.

Quantitative Data Summary

The key thermal properties of this compound should be summarized in a clear and concise table for easy reference and comparison.

| Parameter | Value | Units | Method | Atmosphere |

| Melting Point (Tm) | TBD | °C | DSC | Nitrogen |

| Enthalpy of Fusion (ΔHfus) | TBD | J/g | DSC | Nitrogen |

| Onset of Decomposition (Tonset) | TBD | °C | TGA | Nitrogen |

| Temperature at 5% Mass Loss (T5%) | TBD | °C | TGA | Nitrogen |

| Temperature at 10% Mass Loss (T10%) | TBD | °C | TGA | Nitrogen |

| Onset of Decomposition (Tonset) | TBD | °C | TGA | Air |

| Temperature at 5% Mass Loss (T5%) | TBD | °C | TGA | Air |

| Temperature at 10% Mass Loss (T10%) | TBD | °C | TGA | Air |

| Major Decomposition Products | TBD | - | TGA-FTIR/MS | Nitrogen |

TBD: To Be Determined experimentally.

Visualizing Workflows and Pathways

Visual diagrams are invaluable for communicating complex experimental workflows and theoretical concepts.

Caption: Integrated workflow for the thermal analysis of this compound.

References

- 1. This compound | 4812-45-7; 62108-16-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. mt.com [mt.com]

- 7. Differential Scanning Calorimetry Calibration and Heat Capacity (Technical Report) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mt.com [mt.com]